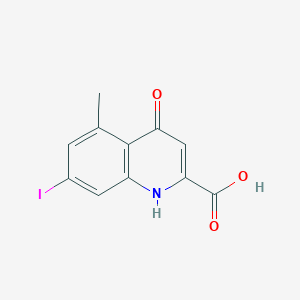
Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₂₅NO₂S. It belongs to the class of organic compounds known as carboxylates, which are derivatives of carboxylic acids. This compound features a tert-butyl group, an isopropylsulfanyl group, and an azetidine ring, making it a unique and versatile molecule in various chemical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azetidine-1-carboxylic acid or its derivatives.
Reaction Steps: The azetidine ring is first protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl 3-azetidine-1-carboxylate. This intermediate is then reacted with isopropylthiol under suitable conditions to introduce the isopropylsulfanyl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed to convert the azetidine ring to a more reduced form.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced azetidine derivatives.
Substitution Products: Various substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand the role of sulfanyl groups in biological systems. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Tert-butyl 3-oxoazetidine-1-carboxylate: Similar structure but with an oxo group instead of a sulfanyl group.
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Tert-butyl 3-ethynylazetidine-1-carboxylate: Similar structure but with an ethynyl group instead of a sulfanyl group.
Uniqueness: Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is unique due to its combination of the tert-butyl group, isopropylsulfanyl group, and azetidine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis, drug discovery, and other fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
tert-butyl 3-propan-2-ylsulfanylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-8(2)15-9-6-12(7-9)10(13)14-11(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
DCYNQBQDQFLEOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1CN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)


![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)



![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)

